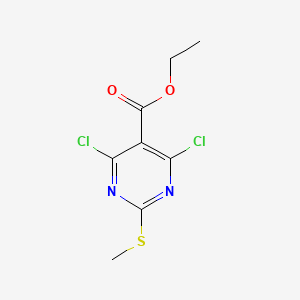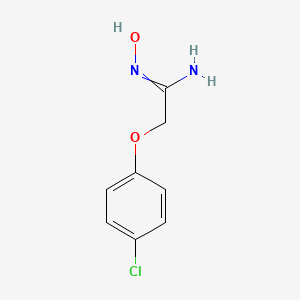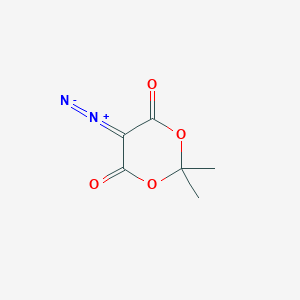![molecular formula C7H8O2 B1348782 8-Oxabicyclo[3.2.1]oct-6-en-3-one CAS No. 40458-77-3](/img/structure/B1348782.png)
8-Oxabicyclo[3.2.1]oct-6-en-3-one
Übersicht
Beschreibung
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a chemical compound with the CAS Number: 40458-77-31. It has a molecular weight of 124.141. It is a solid at room temperature1.
Synthesis Analysis
The synthesis of several analogues of 8-oxabicyclo[3.2.1]oct-6-en-3-one has been reported23. One method involves the gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates4. Another approach involves a tandem C–H oxidation/oxa- [3,3] Cope rearrangement/aldol reaction of allylic silylethers promoted by T + BF 4− (tempo oxoammonium tetrafluoroborate)/ZnBr 25.
Molecular Structure Analysis
The molecular structure of 8-Oxabicyclo[3.2.1]oct-6-en-3-one is defined by its bicyclic octane ring system6. The compound contains an 8-membered ring with an oxygen atom (oxa) and a double bond6.
Chemical Reactions Analysis
8-Oxabicyclo[3.2.1]oct-6-en-3-one can undergo various chemical reactions. For instance, it can be used in the synthesis of thromboxane A2 analogues6. It can also be used in the preparation of enantiomerically pure 8-oxabicyclo octanes via gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement4.Physical And Chemical Properties Analysis
8-Oxabicyclo[3.2.1]oct-6-en-3-one is a solid at room temperature1. It has a molecular weight of 124.141. It should be stored in a refrigerator1.Wissenschaftliche Forschungsanwendungen
Synthesis of Natural Products 8-Oxabicyclo[3.2.1]oct-6-en-3-one serves as a crucial intermediate in synthesizing natural products. For instance, its enantiomers have been utilized in the formal synthesis of sundiversifolide, highlighting its importance in stereoselective synthesis processes (Kawasumi, Kanoh, & Iwabuchi, 2011). Furthermore, these compounds have been applied in the asymmetric synthesis of polyoxygenated building blocks, demonstrating their versatility in constructing chiral building blocks crucial for natural product synthesis (Hartung & Hoffmann, 2004).
Marine Natural Product Synthesis This compound has been instrumental in synthesizing marine natural products, such as dictyoxetane core, showcasing its utility in creating complex molecular structures found in marine organisms (Proemmel, Wartchow, & Hoffmann, 2002).
Bryostatins Synthesis It has also been used in the synthesis of the bryostatins, specifically the C1-C16 segment, indicating its significance in the total synthesis of complex molecular architectures (Vakalopoulos, Lampe, & Hoffmann, 2001).
Synthesis of Bioactive Molecules The synthesis of new polyhydroxylated derivatives of 8-oxabicyclo[3.2.1]octanes from this compound, which closely resemble molecules with antitumor and glycosidase inhibitors activity, underscores its potential in the development of bioactive molecules (Khlevin, Sosonyuk, Proskurnina, & Zefirov, 2012).
Herbicide Development Research has shown its derivatives to possess herbicidal activity, indicating its application in agricultural chemistry. For example, certain derivatives showed inhibitory effects on Sorghum bicolor radicle growth and other weeds (Barbosa et al., 1999).
Safety And Hazards
The compound is associated with several hazard statements including H302, H315, H319, H3351. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition78.
Zukünftige Richtungen
The rigid 8-oxabicyclo[3.2.1]oct-6-en-3-one template appears as an appealing starting material for the development of non-iterative approaches to polyoxygenated fragments that are found in a large variety of biologically relevant natural compounds9. This suggests potential future directions in the synthesis of complex molecules for medicinal chemistry and drug discovery.
Eigenschaften
IUPAC Name |
8-oxabicyclo[3.2.1]oct-6-en-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c8-5-3-6-1-2-7(4-5)9-6/h1-2,6-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXYBPVHUSVRLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(O2)CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339659 | |
| Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Oxabicyclo[3.2.1]oct-6-en-3-one | |
CAS RN |
40458-77-3 | |
| Record name | 8-Oxabicyclo[3.2.1]oct-6-en-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-oxabicyclo[3.2.1]oct-6-en-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



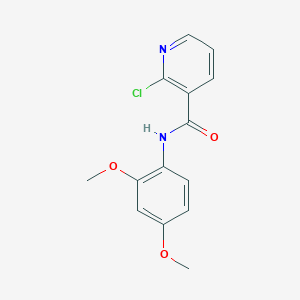
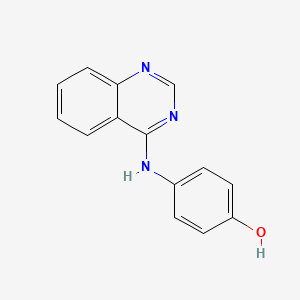
![2-[(2-Chlorobenzyl)oxy]benzaldehyde](/img/structure/B1348712.png)
![4-[(2-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B1348713.png)
![Ethyl 2-amino-5-{[(4-chlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1348715.png)
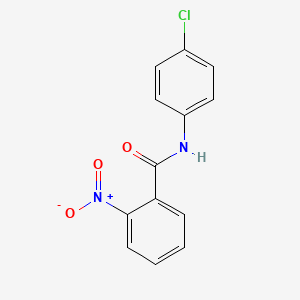
![3-Imidazo[1,2-a]pyridin-2-yl-phenylamine](/img/structure/B1348721.png)
![3-[(4-Methoxyphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B1348723.png)
![1-[2-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1348730.png)
